molecular formula C20H20N2O2 B2687272 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide CAS No. 2094928-26-2

2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide

Cat. No. B2687272
CAS RN: 2094928-26-2
M. Wt: 320.392
InChI Key: UBGVXHYHWFJPOE-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide, also known as FMMEA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMEA is a synthetic compound that belongs to the class of indole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has also been shown to inhibit the activity of certain signaling pathways such as NF-κB and PI3K/Akt, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis, which is a process of programmed cell death. 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. In addition, 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is that it is a synthetic compound that can be easily synthesized in the laboratory with a high degree of purity. This allows for the production of large quantities of the compound for use in in vitro and in vivo studies. However, one of the limitations of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activity. In addition, further studies are needed to investigate the safety and toxicity of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide. One direction is to investigate the potential of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide as a chemopreventive agent for various types of cancer. In addition, further studies are needed to investigate the mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide and its potential side effects and toxicity. Overall, 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide involves the reaction of 3-formylindole with N-[2-(3-methylphenyl)ethyl]acetamide in the presence of a catalyst such as sodium hydride. The reaction is carried out in a solvent such as dimethylformamide, and the product is obtained by purification using column chromatography. The overall yield of the synthesis is around 50%, and the purity of the product can be confirmed using techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. Several studies have investigated the potential of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide as a therapeutic agent for various diseases, such as breast cancer, lung cancer, and colon cancer. 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has also been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-5-4-6-16(11-15)9-10-21-20(24)13-22-12-17(14-23)18-7-2-3-8-19(18)22/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVXHYHWFJPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide

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